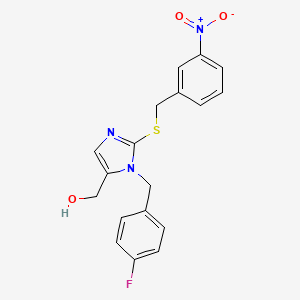

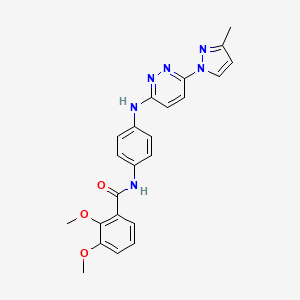

(1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of imidazole derivatives and has been studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

High-performance Liquid Chromatography Applications 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound structurally related to the chemical of interest, serves as a precolumn fluorescent labeling reagent for high-performance liquid chromatography (HPLC) of amino acids. This application highlights its use in sensitive detection techniques for amino acid analysis, demonstrating the chemical's utility in biochemical research and analytical chemistry. The method allows for the separation and detection of various amino acids at very low concentrations, indicating the potential for (1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol in similar analytical applications (Watanabe & Imai, 1981).

Catalysis and Organic Synthesis Ruthenium(II) complexes involving heteroditopic N-heterocyclic carbene ligands have been developed for efficient C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This research shows the utility of structurally related molecules in catalysis and organic synthesis, particularly in the formation of quinolines and the N-methylation of anilines. The findings suggest potential applications for this compound in developing new catalytic methods or as a precursor in synthetic chemistry (Donthireddy et al., 2020).

Synthetic Chemistry The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles and difluoromethoxypyridines, involving reactions with imidazole derivatives, showcases the adaptability of related chemical frameworks in synthetic organic chemistry. This indicates that compounds like this compound could be valuable in the synthesis of difluorinated compounds or as intermediates in the development of new pharmaceuticals and materials (Thomoson et al., 2014).

Photolabile Protecting Groups Research on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including methyl ethers and caged ATP, reveals the potential of related compounds in the design of photolabile protecting groups. These findings could suggest applications for this compound in the development of novel photo-responsive materials or in the controlled release of bioactive molecules (Il’ichev et al., 2004).

Propriétés

IUPAC Name |

[3-[(4-fluorophenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c19-15-6-4-13(5-7-15)10-21-17(11-23)9-20-18(21)26-12-14-2-1-3-16(8-14)22(24)25/h1-9,23H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQKRKKSBOSMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)